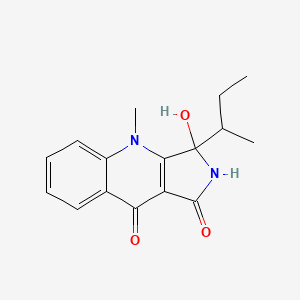

Quinolactacin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolactacin C is a natural product found in Penicillium with data available.

科学的研究の応用

Quinolactacin C exhibits significant biological activities, primarily through its ability to inhibit tumor necrosis factor (TNF) production. This property makes it a candidate for therapeutic applications in inflammatory diseases and cancer treatment. The compound has been shown to inhibit TNF production in murine peritoneal macrophages and macrophage-like J774.1 cells when stimulated with lipopolysaccharide (LPS) .

Table 1: Biological Activities of this compound

Antimicrobial Applications

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has been found to effectively inhibit the growth of various bacteria, including Pseudomonas aeruginosa, a common pathogen associated with biofilm-related infections. The compound's ability to disperse established biofilms is particularly noteworthy, as biofilms are notoriously resistant to conventional antibiotics .

Case Study: Inhibition of Biofilm Formation

In a controlled study, this compound was tested against Pseudomonas aeruginosa biofilms using crystal violet staining assays. The results indicated strong inhibition and dispersion of biofilms, with half-maximal inhibitory concentration (IC50) values demonstrating its potency .

Agricultural Applications

This compound also shows promise as an insecticide. Its efficacy against agricultural pests such as green peach aphids (Myzus persicae) was evaluated, revealing an impressive mortality rate at specific concentrations . This suggests potential applications in sustainable agriculture, where reducing chemical pesticide use is increasingly important.

Structural Insights and Synthesis

The structural characteristics of this compound contribute to its biological activities. It features a unique quinolone-γ-lactam hybrid structure, which is believed to play a crucial role in its pharmacological effects. Research into the biosynthesis of quinolactacins indicates that they are produced via non-ribosomal peptide synthetases (NRPSs), which could lead to synthetic pathways for developing related compounds with enhanced efficacy .

Given its diverse applications, further research on this compound could focus on:

- Mechanistic Studies : Understanding the precise mechanisms by which this compound inhibits TNF production and bacterial biofilm formation.

- Synthetic Modifications : Exploring structural analogs to enhance antimicrobial properties and reduce toxicity.

- Field Trials : Conducting agricultural field trials to assess effectiveness against pests in real-world conditions.

化学反応の分析

Epimerization at C-3

Quinolactacin C exists as two epimers, C1 (6) and C2 (3) , differentiated by the configuration at C-3. This stereochemical lability arises from keto-enol tautomerism, enabling reversible epimerization under mild conditions .

Experimental Observations:

-

Conditions : Neutral solvents (e.g., DMSO, MeOH) at 25°C or elevated temperatures.

-

Outcome : Equilibration between C1 and C2, confirmed via chiral HPLC and LC-DAD-MS .

-

Mechanism : Base-catalyzed deprotonation at C-3 forms a planar enolate intermediate, allowing racemization (Fig. 1) .

Table 1: Comparative NMR Data for Quinolactacin C1 (6) and C2 (3)

| Proton | δ<sub>H</sub> (C1, 6) | δ<sub>H</sub> (C2, 3) | Key HMBC Correlations |

|---|---|---|---|

| H-2 | 8.21 (s) | 8.30 (s) | C-1, C-3, C-3a |

| H-5 | 7.87 (d, 8.5 Hz) | 7.83 (m) | C-7, C-8a |

| 1°-CH<sub>3</sub> | 1.14 (d, 6.8 Hz) | 1.21 (d, 6.8 Hz) | C-2, C-3 |

| 2°-CH<sub>3</sub> | 1.21 (d, 6.8 Hz) | 1.14 (d, 6.8 Hz) | C-2, C-3 |

Oxidative Decomposition

This compound undergoes oxidation under acidic or basic conditions, leading to structurally distinct derivatives .

Key Pathways:

-

Formation of Quinolonimide (9) :

-

Hydrolysis to Quinolonic Acid (10) :

Acid- and Base-Mediated Degradation

Controlled decomposition studies revealed solvent-dependent outcomes:

Table 2: Degradation Products Under Varied Conditions

| Condition | Solvent/Additive | Products Formed |

|---|---|---|

| Neutral | DMSO | C1, C2, trace oxidation byproducts |

| Acidic | MeOH + TFA | Quinolonimide (9), Quinolonic Acid (10) |

| Basic | MeOH + TEA | Epimerized C1/C2, Methoxylated derivatives (11/12) |

Cytotoxic Activity

Quinolactacin C1 (6) and C2 (3) exhibit cytotoxicity, likely due to their interaction with cellular targets via the quinoline moiety .

-

Assays : Inhibition of tumor necrosis factor (TNF) production in murine macrophages (IC<sub>50</sub> ~10 μM) .

-

Structure-Activity : The C-3 configuration influences potency, with C2 (3) showing marginally higher activity than C1 (6) .

Mechanistic Insights

-

Epimerization : Facilitated by protic solvents stabilizing the enolate intermediate (Fig. 1) .

-

Oxidation : Acidic conditions promote ring-opening via electrophilic attack, while hydrolysis proceeds via regioselective water addition .

Figure 1: Proposed Mechanism for C-3 Epimerization

textQuinolactacin C1 (6) ⇌ Enolate Intermediate ⇌ Quinolactacin C2 (3)

Figure 2: Oxidative Pathway to Quinolonimide (9)

textThis compound → [Oxidation] → Quinolonimide (9) → [Hydrolysis] → Quinolonic Acid (10)

Q & A

Basic Research Questions

Q. How is Quinolactacin C isolated and purified from its natural source?

- Methodological Answer : this compound is typically isolated from fungal strains like Penicillium citrinum using solvent extraction (e.g., methanol or ethanol). The crude extract is purified via column chromatography (silica gel) followed by preparative HPLC for high-resolution separation. Purity (>95%) is validated using HPLC with UV detection, and structural confirmation is achieved via NMR and mass spectrometry (MS). Storage at -20°C in desiccated conditions preserves stability .

Q. What are the primary biological activities associated with this compound?

- Methodological Answer : this compound exhibits tumor necrosis factor (TNF)-α inhibition, assessed using LPS-stimulated murine macrophage cell lines (e.g., J774.1). Bioactivity assays involve measuring TNF-α levels via ELISA or flow cytometry after 24-hour exposure to the compound. Additionally, acetylcholinesterase (AChE) inhibition is evaluated using the Ellman assay, with IC₅₀ values compared to reference inhibitors like galantamine .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography to resolve stereochemistry (if crystalline).

- Chiral HPLC to monitor enantiomeric purity, as Quinolactacins can undergo solvent-dependent epimerization (e.g., in propionic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Enantiomerization : Chiral instability in solvents (e.g., propionic acid) can alter bioactivity. Use chiral chromatography to isolate enantiomers and test separately .

- Cell line variability : Compare results across multiple models (e.g., J774.1 vs. RAW264.7 macrophages).

- Assay conditions : Standardize LPS concentration (e.g., 100 ng/mL) and incubation time (e.g., 24 hours) .

- Data normalization : Include internal controls (e.g., dexamethasone for anti-inflammatory assays) to reduce inter-laboratory variability.

Q. What strategies are employed in the total synthesis of this compound?

- Methodological Answer : Synthesis involves:

- Retrosynthetic analysis : Breaking the molecule into a quinoline core and lactam sidechain.

- Key steps :

- Friedländer quinoline synthesis using aminobenzaldehyde and ketone precursors.

- Lactam formation via intramolecular cyclization under acidic conditions.

- Stereochemical control using chiral auxiliaries or asymmetric catalysis.

- Validation : Compare synthetic and natural compound spectra (NMR, MS) and bioactivity profiles .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : SAR strategies include:

- Sidechain modifications : Introducing methyl or halogen groups to enhance AChE binding.

- Quinoline ring substitutions : Adding electron-withdrawing groups (e.g., -NO₂) to improve TNF-α inhibition.

- In silico modeling : Docking studies (e.g., AutoDock Vina) predict interactions with AChE or TNF-α receptors.

- In vitro validation : Test analogs in dose-response assays (e.g., 6.25–50 µM) to determine IC₅₀ shifts .

Q. Data Contradiction Analysis

Table 1 : Comparison of Apoptosis-Inducing Effects of Quinolactacin Analogs

特性

分子式 |

C16H18N2O3 |

|---|---|

分子量 |

286.33 g/mol |

IUPAC名 |

3-butan-2-yl-3-hydroxy-4-methyl-2H-pyrrolo[3,4-b]quinoline-1,9-dione |

InChI |

InChI=1S/C16H18N2O3/c1-4-9(2)16(21)14-12(15(20)17-16)13(19)10-7-5-6-8-11(10)18(14)3/h5-9,21H,4H2,1-3H3,(H,17,20) |

InChIキー |

XWFRPFLIFHQNPA-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1(C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1)O |

同義語 |

quinolactacin C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。